1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H12F3N5O2S and its molecular weight is 323.29. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiviral Potential
Research has highlighted the potential of 1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide derivatives in the treatment of various diseases. A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This research showed that one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral capabilities (Küçükgüzel et al., 2013).
Antibacterial Applications
Another dimension of this compound's utility is its antibacterial properties. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their work led to the discovery of compounds with high antibacterial activities, underlining the potential of sulfonamido-containing compounds in addressing bacterial infections (Azab et al., 2013).
Catalysis and Synthetic Applications
Research by Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives, showcasing the utility of sulfonamido-imidazole compounds in facilitating chemical reactions through catalysis. This demonstrates the broader application of such compounds beyond pharmaceuticals, extending into chemical synthesis and industrial applications (Khaligh, 2014).
Properties
IUPAC Name |
1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O2S/c1-17-6-9(14-7-17)21(19,20)15-3-5-18-4-2-8(16-18)10(11,12)13/h2,4,6-7,15H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCPMRYRRDLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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